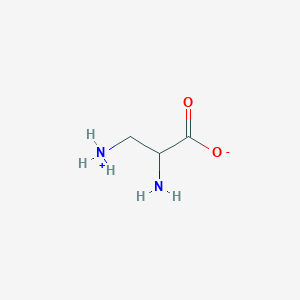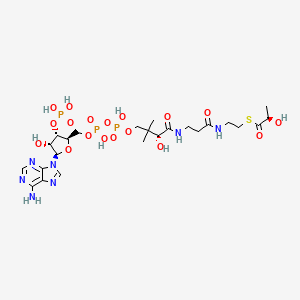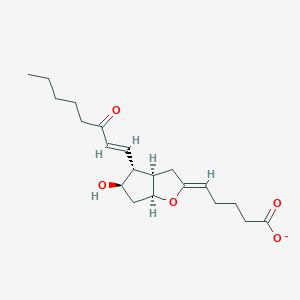
2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid is a ketoaldonic acid derivative derivative that is a seven-membered ketoaldonic acid having an amino substituent at the 2-position and the 3- and 7-positions deoxygenated. It is a tautomer of a 2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid zwitterion.
Applications De Recherche Scientifique
Biochemical Significance and Applications
Chemistry and Biochemistry of Ulosonic Acids in Bacterial Glycopolymers : Ulosonic acids like Kdo are crucial components of LPS in Gram-negative bacteria. They serve as a link between the carbohydrate and lipid components of LPS, indicating their structural and functional importance in bacterial membranes (Knirel et al., 2003).
Advances in Ulosonic Acid Chemistry : The diverse structures of ulosonic acids are involved in a wide array of biological processes. For instance, DAH (3-deoxy-D-arabino-2-heptulosonic acid) plays a role in the biosynthesis of aromatic amino acids in bacteria and plants. The study highlights the synthetic approaches and the importance of these compounds in biological systems (Banaszek & Młynarski, 2005).
Synthesis and Structural Analysis : The synthesis of analogues and derivatives of ulosonic acids, like Kdo, is essential for understanding their structural and functional roles. Research into synthetic approaches offers insights into the bioisosteric replacement of carboxylic acids in drugs, potentially improving biological activity and pharmacokinetic properties (Riedl & Schmid, 2018).
Role in Aromatic Amino Acid Biosynthesis : Studies show that ulosonic acids are involved in alternative pathways for the biosynthesis of aromatic amino acids, especially in organisms where traditional pathways are absent. This highlights the evolutionary significance and versatility of these compounds in various life forms (White, 2004).
Structural Basis of Enzymatic Functions : Research into the crystal structures of enzymes related to ulosonic acid metabolism provides detailed insights into their catalytic mechanisms and functional roles in cellular processes, further emphasizing the significance of these compounds in biological chemistry (Morar, White, & Ealick, 2007).
Propriétés
Nom du produit |
2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid |
|---|---|
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(2S,4R,5S)-2-amino-4,5-dihydroxy-6-oxoheptanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-3(9)6(11)5(10)2-4(8)7(12)13/h4-6,10-11H,2,8H2,1H3,(H,12,13)/t4-,5+,6+/m0/s1 |
Clé InChI |
IFMHGOADXGYWMO-KVQBGUIXSA-N |
SMILES isomérique |
CC(=O)[C@H]([C@@H](C[C@@H](C(=O)O)N)O)O |
SMILES canonique |
CC(=O)C(C(CC(C(=O)O)N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)


![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)

![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)


